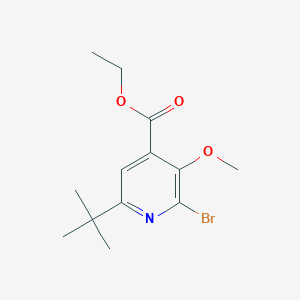

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate , follows IUPAC guidelines for pyridine derivatives. The parent structure, isonicotinic acid (pyridine-4-carboxylic acid), is modified by substituents at positions 2, 3, and 6. The numbering begins at the nitrogen atom, with the carboxylate group at position 4. Key substituents include:

- A bromine atom at position 2.

- A methoxy group (-OCH₃) at position 3.

- A tert-butyl group (-C(CH₃)₃) at position 6.

- An ethyl ester (-COOCH₂CH₃) at position 4.

The molecular formula, C₁₃H₁₈BrNO₃ , corresponds to a molecular weight of 316.19 g/mol . Synonyms include ethyl 2-bromo-6-tert-butyl-3-methoxypyridine-4-carboxylate and SCHEMBL4056668 . The SMILES notation, CCOC(=O)C1=CC(=NC(=C1OC)Br)C(C)(C)C , encapsulates the connectivity and stereoelectronic arrangement of atoms .

Molecular Geometry and Conformational Analysis

The pyridine core adopts a planar geometry, with substituents influencing torsional angles and steric interactions. Key geometric features include:

- Steric Effects : The tert-butyl group at position 6 introduces significant steric bulk, forcing adjacent substituents into staggered conformations to minimize van der Waals repulsions.

- Electronic Effects : The electron-withdrawing bromine (position 2) and methoxy group (position 3) create localized dipole moments, polarizing the aromatic system.

- Ester Group Orientation : The ethyl ester at position 4 adopts a trans configuration relative to the pyridine nitrogen to reduce lone-pair repulsion.

Conformational analysis reveals that the tert-butyl group preferentially occupies an equatorial-like orientation relative to the pyridine plane, stabilizing the molecule through hyperconjugative interactions with the π-system .

X-ray Crystallographic Studies and Solid-State Arrangement

While direct X-ray data for this compound are not reported in the provided sources, analogous structures (e.g., tert-butyl-substituted pyridines) suggest predictable solid-state behavior:

- Halogen Bonding : The bromine atom may participate in weak intermolecular interactions (Br···O/N) to stabilize crystal lattices.

- Packing Motifs : Bulky tert-butyl groups likely enforce a herringbone arrangement, reducing close contacts between aromatic rings.

- Hydrogen Bonding : The methoxy oxygen could act as a hydrogen-bond acceptor, though the absence of acidic protons limits this interaction.

Hypothetical unit cell parameters, extrapolated from related bromopyridines, might include a monoclinic lattice with space group P2₁/c and Z = 4 .

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against structurally related derivatives:

Key Observations :

- Steric vs. Electronic Effects : Replacing methyl with tert-butyl at position 6 (cf. vs. ) decreases nucleophilic substitution rates due to hindered access to the bromine atom.

- Positional Isomerism : Bromine at position 2 (target compound) versus 4 () alters resonance stabilization, affecting acidity and dipole moments.

- Methoxy vs. Hydroxy : The methoxy group in the target compound reduces hydrogen-bonding capability compared to hydroxy-substituted analogues (e.g., ), increasing lipophilicity .

Properties

IUPAC Name |

ethyl 2-bromo-6-tert-butyl-3-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-6-18-12(16)8-7-9(13(2,3)4)15-11(14)10(8)17-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYYYHRQJQKHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1OC)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 2-Chloroisonicotinate

The initial step involves converting 2-chloronicotinic acid into its tert-butyl ester, which facilitates subsequent reactions and improves yields. This transformation is achieved via carbodiimide-mediated esterification:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Boc₂O (Boc anhydride), triethylamine, DMAP catalyst in NMP | ~91% | Facilitates isolation, minimizes zwitterionic issues, and prevents side reactions |

This esterification enhances the compound's stability and reactivity, making it suitable for regioselective halogenation.

Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The ester undergoes SNAr with morpholine to generate tert-butyl 2-morpholinoisonicotinate, which is crucial for selective bromination:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| SNAr Reaction | Morpholine as solvent and nucleophile | 97% | Best results observed in morpholine solvent, avoiding side reactions |

Regioselective Bromination

Bromination of the Morpholino Ester

The key step involves regioselective bromination at the 2-position of the pyridine ring:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) in dichloromethane (DCM) at 20°C | 93% | Achieved high regioselectivity with minimal bis-bromination |

The reaction proceeds via electrophilic aromatic substitution, favoring the 2-position due to electronic and steric factors. The use of stoichiometric NBS ensures controlled bromination, preventing over-bromination.

Functionalization to Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate

Conversion to the Methoxy Derivative

Following bromination, the ester can be demethylated or directly functionalized to introduce the methoxy group at the 3-position, typically via methylation or nucleophilic substitution, depending on the specific synthetic route.

Final Esterification

The final step involves esterification with ethanol to produce the ethyl ester:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ethylation | Ethyl alcohol with acid catalyst | Variable | Ensures formation of the ethyl ester with high purity |

Summary of Key Data

| Step | Reagent | Yield | Conditions | Purpose |

|---|---|---|---|---|

| Esterification | Boc₂O, triethylamine, DMAP | 91% | Room temp, NMP | Stabilize intermediate |

| SNAr with Morpholine | Morpholine | 97% | Elevated temp | Introduce morpholino group |

| Bromination | NBS in DCM | 93% | 20°C | Regioselective bromination |

| Final functionalization | Ethanol, catalyst | Variable | Reflux | Form ethyl ester |

Research Findings and Analysis

Recent literature emphasizes the importance of ester protection and regioselectivity in synthesizing halogenated isonicotinates. The use of tert-butyl esters enhances yield and simplifies purification, while controlled bromination with NBS ensures regioselectivity. The process's scalability is supported by process development studies, indicating potential for industrial application.

Data Tables

Table 1: Summary of Preparation Steps

| Step | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| Ester formation | Boc₂O, triethylamine, DMAP | Room temp, NMP | 91% | Stabilize intermediate |

| SNAr reaction | Morpholine | Elevated temp | 97% | Introduce morpholino group |

| Bromination | NBS, DCM | 20°C | 93% | Regioselective bromination |

| Esterification | Ethanol | Reflux | Variable | Final ester formation |

Table 2: Key Reaction Parameters

| Reaction | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | Boc₂O | NMP | Room temp | 91% | High yield |

| SNAr | Morpholine | Morpholine | Elevated | 97% | Best in morpholine solvent |

| Bromination | NBS | DCM | 20°C | 93% | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include primary alcohols.

Scientific Research Applications

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl and methoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate and related compounds from and :

Key Observations:

Substituent Electronic Effects: The trifluoromethyl (CF3) group in Compound 200 () is strongly electron-withdrawing, polarizing the pyridine ring and enhancing electrophilic reactivity. In contrast, the tert-butyl group in the target compound provides steric bulk but minimal electronic perturbation .

Steric Considerations :

- The tert-butyl group at position 6 imposes significant steric hindrance, which may slow nucleophilic substitution at position 2 (bromo site) compared to less bulky analogues like Compound 200 .

Biological Activity

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates. Its unique structure, characterized by a bromine atom, a tert-butyl group, and a methoxy group, contributes to its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound's molecular structure facilitates various chemical reactions, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to various enzymes and receptors. The tert-butyl and methoxy groups influence the compound's lipophilicity and steric properties, which are critical for its biological function.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, affecting cellular responses.

- Antioxidant Activity : The methoxy group can contribute to antioxidant properties by neutralizing free radicals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in drug development against infections.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound has selective toxicity towards certain cancer cell lines. The IC50 values indicate that it can effectively reduce cell viability at specific concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.1 |

| A549 | 18.9 |

These findings highlight its potential as an anticancer agent.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study synthesized this compound and evaluated its biological activity against various pathogens. Results showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential . -

Structure-Activity Relationship (SAR) :

A comprehensive SAR study revealed that modifications on the isonicotinate scaffold could enhance biological activity. For instance, altering the position of substituents affected both the potency and selectivity of the compound against different biological targets . -

Pharmacokinetics :

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. This property is crucial for its development as a therapeutic agent .

Comparison with Similar Compounds

To contextualize its biological activity, this compound can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3-methoxyisonicotinate | Lacks tert-butyl group | Lower antibacterial activity |

| Ethyl 6-(tert-butyl)-3-methoxyisonicotinate | Lacks bromine atom | Reduced reactivity in substitution |

| Ethyl 2-bromo-6-isopropylisonicotinate | Different alkyl group | Varying cytotoxic effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate?

- Methodology : The compound is typically synthesized via sequential functionalization of the pyridine ring. Key steps include:

Directing group strategy : The tert-butyl group acts as a steric and electronic director, facilitating regioselective bromination at the 2-position .

Esterification : Methoxy and ethyl ester groups are introduced via nucleophilic substitution or coupling reactions under anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Characterization techniques :

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and bromine isotope patterns .

- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, methoxy at ~3.8 ppm) and verifies regiochemistry .

- X-ray crystallography : SHELXL refinement resolves steric effects of the tert-butyl group and validates spatial arrangement .

Q. What are the critical parameters for optimizing yield during synthesis?

- Reaction conditions :

- Temperature control (0–25°C) minimizes side reactions during bromination.

- Catalytic systems (e.g., Pd for cross-coupling) require inert atmospheres (N2/Ar) .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric effects : The bulky tert-butyl group hinders access to the 6-position, directing electrophilic attacks to the 2-bromo site. This necessitates catalysts with high steric tolerance (e.g., Pd(PtBu3)2) for Suzuki-Miyaura couplings .

- Electronic effects : Electron-donating methoxy and tert-butyl groups deactivate the ring, requiring elevated temperatures (80–120°C) for Buchwald-Hartwig aminations .

Q. How can contradictory regioselectivity data in substitution reactions be resolved?

- Case study : Conflicting reports on bromine vs. methoxy reactivity may arise from solvent polarity or catalyst choice.

- Polar aprotic solvents (DMF, DMSO) : Favor SNAr mechanisms at the 2-bromo site.

- Radical initiators (AIBN) : Promote homolytic cleavage, leading to unexpected substitution at the methoxy position.

Q. What computational tools are recommended for predicting electrophilic attack sites?

- DFT-based approaches :

- Electrostatic potential maps : Highlight electron-rich regions (e.g., methoxy-O) susceptible to electrophiles.

- Frontier molecular orbital (FMO) analysis : Identifies HOMO-LUMO gaps influenced by the tert-butyl group’s inductive effects .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic conditions : The ethyl ester hydrolyzes slowly (t1/2 > 24 hrs at pH 3), while the tert-butyl group remains intact.

- Basic conditions : Rapid saponification of the ester occurs (t1/2 < 1 hr at pH 12), necessitating low-temperature storage (0–4°C) for long-term stability .

Methodological Best Practices

- Crystallography : Use SHELX for high-resolution refinement, especially to resolve disorder in the tert-butyl group .

- Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. NBS for bromination) to minimize batch variability .

- Safety protocols : Handle brominated intermediates in fume hoods with PPE (nitrile gloves, lab coats) due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.